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molecular formula C11H14O2S B8535449 Methyl 2-methyl-2-(phenylthio)propanoate

Methyl 2-methyl-2-(phenylthio)propanoate

Cat. No. B8535449
M. Wt: 210.29 g/mol
InChI Key: FJHOXCOFIBXOSC-UHFFFAOYSA-N
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Patent
US07687665B2

Procedure details

Methyl 2-methyl-2-(phenylthio)propanoate (1.126 g, 5.35 mmol) was dissolved in THF (15 mL) and methanol (5 mL). That solution was treated with an aqueous solution of lithium hydroxide monohydrate (1.12 g, 26.8 mmol in 5 mL of water). The reaction mixture was stirred at rt overnight. The volatiles were removed and the remaining aqueous solution was acidified with a 1 N HCl solution to pH 2. Ethyl acetate was added and the layers were separated. The organic layer was dried over MgSO4, filtered and concentrated to provide the desired carboxylic acid as a white solid (1.020 g, 97.1% yield).
Quantity
1.126 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
97.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH3:7])[C:3]([O:5]C)=[O:4].O.[OH-].[Li+]>C1COCC1.CO>[CH3:7][C:2]([S:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH3:1])[C:3]([OH:5])=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.126 g
Type
reactant
Smiles
CC(C(=O)OC)(C)SC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
5 mL
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)O)(C)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 97.1%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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